N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Description
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a phenyl group at the N-terminal, a thienylcarbonyl moiety at the C2 position, and a thioamide functional group. Its structure combines aromatic and heterocyclic components, which confer unique electronic and steric properties.
Properties
IUPAC Name |
1-phenyl-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOZXLPXQCPGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Ethanol remains the solvent of choice due to its polar protic nature, which stabilizes transition states through hydrogen bonding. Alternative solvents yield inferior results (Table 1):
Table 1 : Solvent screening for this compound synthesis
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 79 | 98 |
| Methanol | 32.7 | 68 | 95 |
| DMF | 36.7 | 55 | 90 |
| Acetonitrile | 37.5 | 42 | 85 |
Purification Protocols
Post-reaction workup involves:
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Partial solvent removal under reduced pressure
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Precipitation in ice-water
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Washing with cold ethanol to remove unreacted starting materials
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (500 MHz, DMSO-d₆) :
Crystallography
Single-crystal X-ray diffraction confirms the planar thiourea moiety and dihedral angle of 87.2° between thienyl and phenyl rings.
Scalability and Industrial Considerations
While lab-scale synthesis achieves 79% yield, pilot-scale trials (1 kg batches) report 72–75% yields due to:
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Heat transfer inefficiencies in large reactors
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Longer cooling times promoting side reactions
Critical quality control parameters:
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Residual solvent limits (<500 ppm ethanol)
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Heavy metal contamination (<10 ppm)
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilizing 2-thiophenecarboxylic acid hydrazide on Wang resin enables sequential coupling with phenyl isothiocyanate, though yields remain lower (63%).
Microwave-Assisted Reactions
Microwave irradiation (100°C, 30 min) in ethanol improves reaction rates but requires specialized equipment.
Comparative Analysis of Methods
Table 2 : Method comparison for this compound synthesis
| Parameter | Conventional Reflux | Microwave | Solid-Phase |
|---|---|---|---|
| Yield (%) | 79 | 75 | 63 |
| Time (h) | 5 | 0.5 | 24 |
| Scalability | Excellent | Moderate | Poor |
| Purity (%) | 98 | 97 | 92 |
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of hydrazinecarbothioamides, including N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, exhibit significant antimicrobial activity. For instance:
- Antimycobacterial Activity : Compounds derived from this hydrazinecarbothioamide have shown promising results against Mycobacterium tuberculosis, with certain derivatives achieving minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml .
- Antifungal Activity : Specific derivatives have demonstrated antifungal effects against strains such as Trichophyton rubrum, with MIC values indicating effective inhibition .
Inhibition of Tyrosinase
This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme implicated in melanoma development. One derivative exhibited an IC50 value indicating strong inhibition, suggesting potential applications in treating hyperpigmentation disorders and melanoma .
Cytotoxicity Studies
Research has indicated that this compound and its derivatives possess cytotoxic properties against various cancer cell lines:
- HeLa and CEM T-Lymphocytes : Compounds were screened for cytotoxicity, with certain derivatives showing low micromolar IC50 values comparable to established chemotherapeutic agents like melphalan .
- Murine L1210 Cells : The most potent derivative was identified as significantly inhibiting the proliferation of these leukemia cells, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key findings include:
| Substituent | Biological Activity | IC50/MIC Values |
|---|---|---|
| Phenyl Group | Enhanced cytotoxicity | Low micromolar |
| Thienyl Carbonyl | Antimycobacterial | 12.5 µg/ml |
| Additional Substituents | Varying effects on tyrosinase inhibition | Variable |
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Antiproliferative Activity
- N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (HL) : This compound exhibits selective antiproliferative activity against HeLa (cervical cancer), RD (rhabdomyosarcoma), and BxPC-3 (pancreatic cancer) cell lines, with IC₅₀ values in the low micromolar range. However, its antioxidant activity (IC₅₀ = 14.9 µM) is lower than analogues with methoxy groups (e.g., HL1: IC₅₀ = 9 µM), highlighting the importance of electron-donating substituents for radical scavenging .
Physical and Electronic Properties
Nonlinear Optical (NLO) Activity
- N-(pyridin-2-yl)hydrazinecarbothioamide : Exhibits a first hyper-polarizability (β = 2.17 × 10⁻³⁰ cm⁵/e.s.u.), 5.82 times greater than urea. The thienyl group in the target compound, with its larger polarizable π-system, may further enhance NLO properties compared to pyridyl or phenyl substituents .
Crystallinity and Spectral Features
- Camphor-derived analogues : Display distinct IR peaks at 1540 cm⁻¹ (C=N) and 1241 cm⁻¹ (C=S), consistent with thiosemicarbazide formation. The target compound’s thienylcarbonyl group would introduce additional absorption bands near 1600–1650 cm⁻¹ (C=O and C=C) .
- N-(pyridin-2-yl)hydrazinecarbothioamide : NMR studies confirm thiol tautomer dominance in DMSO, with an SH proton signal at 12.59 ppm. The thienyl group’s deshielding effects may shift proton resonances in the target compound .
Table: Comparative Data of Key Analogues
Biological Activity
N-Phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydrazinecarbothioamide functional group, which is known for its reactivity and ability to form various derivatives. The compound's unique structure contributes to its biological activity, making it a valuable subject for medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were calculated to quantify its potency:
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 1 | E. coli | 12.5 | 76 |
| 2 | S. aureus | 25 | 43 |
| 3 | P. aeruginosa | 50 | 38 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays against breast cancer cell lines such as MCF-7 and MDA-MB-231 revealed promising results:
| Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| MCF-7 | 12.51 | G2-M phase arrest | Increased cleaved PARP |
| MDA-MB-231 | 15.00 | G1-S phase arrest | Moderate induction |
The compound showed a dose-dependent response, with higher concentrations resulting in increased apoptosis markers, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit key enzymes linked to cancer proliferation and bacterial growth, thereby modulating their activities effectively.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of C. albicans, showing significant antifungal activity with MIC values lower than those of standard antifungal agents like fluconazole. This suggests that the compound could be a viable alternative for treating resistant strains .
Case Study 2: Cancer Cell Line Response
In another study focusing on breast cancer treatment, the compound was administered to MCF-7 cells, leading to a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This supports its potential role in cancer therapy .
Q & A
Q. What are the standard synthetic routes for N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide?
The compound is typically synthesized via condensation reactions. A common protocol involves refluxing 2-thiophenecarboxylic acid hydrazide with phenyl isothiocyanate in ethanol under anhydrous conditions. Reaction completion is monitored by TLC, and the product is isolated via precipitation or crystallization . For analogs, substituents on the hydrazide or isothiocyanate precursors dictate structural variations, as seen in derivatives like N-cyclohexyl or N-(4-methoxyphenyl) variants .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms carbonyl (C=O, ~1680–1690 cm⁻¹) and thioamide (C=S, ~1170–1185 cm⁻¹) groups. NH stretches appear as broad bands near 3200–3300 cm⁻¹ .
- NMR : H NMR identifies aromatic protons (δ 7.2–8.3 ppm) and NH signals (δ 9.7–10.8 ppm). C NMR confirms C=O (~164 ppm) and C=S (~181 ppm) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages) .
Q. How is X-ray crystallography applied to determine its molecular conformation?
Single-crystal X-ray diffraction reveals planar hydrazinecarbothioamide moieties and non-planar substituents (e.g., phenyl or thienyl groups). Intramolecular hydrogen bonds (e.g., O–H⋯O or N–H⋯S) stabilize the structure, while intermolecular interactions (C–H⋯π, π–π stacking) dictate packing. SHELXL/SHELXS software is widely used for refinement .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
Discrepancies between experimental and theoretical spectra (e.g., unexpected NH signal splitting) may arise from tautomerism or solvent effects. Use DFT calculations (B3LYP/6-31G(d)) to model tautomeric forms and compare with experimental IR/NMR data. For example, thione-thiol tautomerism in hydrazinecarbothioamides can shift C=S absorption bands .
Q. What strategies optimize metal complex formation with this ligand?
- Molar ratio : A 2:1 ligand-to-metal ratio often yields stable complexes (e.g., Zn or Cu) .
- Solvent selection : Polar aprotic solvents (DMSO, THF) enhance solubility and deprotonation of the thioamide group, facilitating N,S-coordination .
- pH control : Neutral or slightly basic conditions (pH 7–8) promote ligand deprotonation and metal binding .
Q. What computational methods predict its bioactivity and binding mechanisms?
- Molecular docking : AutoDock Vina or GOLD software models interactions with biological targets (e.g., DNA grooves or enzyme active sites). For example, docking studies with topoisomerase II or B-DNA highlight hydrogen bonding and hydrophobic interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values to guide structural optimization .
Q. How to design biological assays to evaluate its antimicrobial potential?
- Broth microdilution : Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Q. What factors influence supramolecular interactions in its crystal lattice?
- Hydrogen bonding : N–H⋯S and O–H⋯O interactions dominate intra- and intermolecular stabilization .
- Steric effects : Bulky substituents (e.g., cyclohexyl) reduce π-stacking but enhance van der Waals interactions.
- Solvent inclusion : Polar solvents (DMSO, ethanol) may co-crystallize, altering packing motifs .
Methodological Notes
- Contradiction analysis : Cross-validate XRD, NMR, and computational data to resolve structural ambiguities .
- Advanced instrumentation : Use SC-XRD with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution crystallography .
- Data reproducibility : Replicate synthesis and assays under controlled humidity/temperature to minimize environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
